molecular formula C5H6ClNS B1354073 2-(Chloromethyl)-4-methyl-1,3-thiazole CAS No. 50398-72-6

2-(Chloromethyl)-4-methyl-1,3-thiazole

Cat. No. B1354073
CAS RN: 50398-72-6
M. Wt: 147.63 g/mol
InChI Key: IWIQIVZFDMPNNR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methyl-1,3-thiazole (CMMT) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound, with a wide range of applications in various areas of science and technology. CMMT is a chlorinated derivative of thiazole, and is used in a variety of synthetic processes, including the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as thiazolidinones and thiophenes.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(Chloromethyl)-4-methyl-1,3-thiazole has been utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the production of chlormethyl-substituted heterocycles from methyl chlorotetrolate, which leads to the formation of compounds like pyrimidin-4-ones and 1,3-thiazines. These compounds are essential in the synthesis of uracils, thiazine diones, and thiazinones (Janietz, Goldmann, & Rudorf, 1988).

Antitumor and Antifilarial Agents

2-(Chloromethyl)-4-methyl-1,3-thiazole serves as a starting material in synthesizing potential antitumor and antifilarial agents. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from 2-amino-4-(chloromethyl)thiazole, has shown significant in vivo antifilarial activity and in vitro antitumor properties (Kumar et al., 1993).

Molecular Structure Studies

The compound has been used in molecular structure studies, such as the synthesis and analysis of 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole. This research helps in understanding the molecular formations and potential applications of such thiazole derivatives (Liu et al., 2008).

Corrosion Inhibition

In the field of materials science, derivatives of 2-(Chloromethyl)-4-methyl-1,3-thiazole, like 2-amino-4-methyl-thiazole, have been studied as corrosion inhibitors for metals. Their effectiveness in protecting metals like mild steel in corrosive environments highlights their potential in industrial applications (Yüce et al., 2014).

Pharmaceutical Research

This chemical is also important in pharmaceutical research, particularly in the synthesis of novel compounds with potential medicinal properties. For example, it's been used in creating thiazole derivatives for evaluating antibacterial activity, showcasing its significance in drug development and microbial studies (Zhu & Shi, 2008).

Chemical Properties and Synthesis Techniques

There is also extensive research on the physical and chemical properties, purification techniques, and synthesis routes of 2-chloro-5-chloromethyl-1,3-thiazole, which is closely related to 2-(chloromethyl)-4-methyl-1,3-thiazole. Such research is crucial for understanding its practical applications and market prospects (Huang, 2010).

Mechanism of Action

Target of Action

Chloromethyl groups in other compounds have been shown to interact with various biological targets

Mode of Action

Chloromethyl groups in other compounds have been shown to interact with their targets through various mechanisms . More research is needed to elucidate the specific interactions of 2-(Chloromethyl)-4-methyl-1,3-thiazole with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways

Pharmacokinetics

Two-compartment pharmacokinetic models have been used to study similar compounds . More research is needed to understand the pharmacokinetics of 2-(Chloromethyl)-4-methyl-1,3-thiazole.

Result of Action

Chloromethyl groups in other compounds have been shown to have various effects at the molecular and cellular levels

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds . More research is needed to understand how environmental factors influence this compound.

properties

IUPAC Name

2-(chloromethyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIQIVZFDMPNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460784
Record name 2-(chloromethyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methyl-1,3-thiazole

CAS RN

50398-72-6
Record name 2-(chloromethyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methyl-1,3-thiazole
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